molecular formula C13H7ClN2O5 B14781101 4-Chloro-3,5-dinitro-benzophenone

4-Chloro-3,5-dinitro-benzophenone

Katalognummer: B14781101
Molekulargewicht: 306.66 g/mol
InChI-Schlüssel: UVMBQOBVBQRBBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3,5-dinitro-benzophenone is an organic compound characterized by the presence of a benzophenone core substituted with chloro and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dinitro-benzophenone typically involves the nitration of 4-chlorobenzophenone. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced at the meta positions relative to the chloro substituent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3,5-dinitro-benzophenone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-Chloro-3,5-diamino-benzophenone.

    Substitution: 4-Hydroxy-3,5-dinitro-benzophenone.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3,5-dinitro-benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-dinitro-benzophenone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3,5-dinitropyrazole: Another compound with similar nitro and chloro substituents but with a pyrazole core.

    4-Chloro-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

4-Chloro-3,5-dinitro-benzophenone is unique due to its benzophenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of chloro and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H7ClN2O5

Molekulargewicht

306.66 g/mol

IUPAC-Name

(4-chloro-3,5-dinitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H7ClN2O5/c14-12-10(15(18)19)6-9(7-11(12)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

UVMBQOBVBQRBBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.